Dichlorobis(tributylphosphine)nickel(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

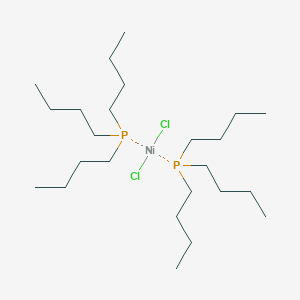

Dichlorobis(tributylphosphine)nickel(II) is a coordination compound with the chemical formula (\text{NiCl}_2(\text{PBu}_3)_2). This compound features a nickel(II) center coordinated by two chloride ions and two tributylphosphine ligands. It is known for its applications as a catalyst in various organic reactions, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

Dichlorobis(tributylphosphine)nickel(II) is a metal phosphine complex, with the formula NiCl2[P(CH3(CH2)3)3]2 . The primary targets of this compound are organic substrates in various chemical reactions. It functions as a catalyst, facilitating and accelerating chemical transformations .

Mode of Action

The compound interacts with its targets through a process known as catalysis. As a catalyst, it lowers the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions than would be possible otherwise . The exact mode of action can vary depending on the specific reaction, but it often involves the formation of transient complexes with the substrate molecules .

Biochemical Pathways

While Dichlorobis(tributylphosphine)nickel(II) is primarily used in industrial and laboratory settings rather than biological systems, it plays a crucial role in several chemical reactions. For instance, it has been used in alkyne trimerisations and carbonylations . It’s also a catalyst in Suzuki reactions, although usually inferior in terms of activity .

Pharmacokinetics

It’s worth noting that the compound should be handled with care due to its hazardous properties .

Result of Action

The result of the action of Dichlorobis(tributylphosphine)nickel(II) is the facilitation of chemical reactions. By acting as a catalyst, it allows these reactions to proceed more efficiently, leading to higher yields and purer products .

Action Environment

The action of Dichlorobis(tributylphosphine)nickel(II) can be influenced by various environmental factors. For example, the compound exists as two isomers, a paramagnetic dark blue solid and a diamagnetic red solid . The equilibrium between these two forms can be affected by the solvent, temperature, and other conditions . Furthermore, steric effects also affect the equilibrium; larger ligands favoring the less crowded tetrahedral geometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(tributylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with tributylphosphine in an appropriate solvent. The reaction typically proceeds as follows: [ \text{NiCl}_2 + 2 \text{PBu}_3 \rightarrow \text{NiCl}_2(\text{PBu}_3)_2 ] The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. Common solvents used include tetrahydrofuran (THF) or dichloromethane.

Industrial Production Methods

Industrial production of dichlorobis(tributylphosphine)nickel(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(tributylphosphine)nickel(II) undergoes various types of chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to form nickel(0) species.

Substitution: Ligand exchange reactions where the tributylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.

Major Products Formed

Oxidation: Higher oxidation state nickel complexes.

Reduction: Nickel(0) complexes.

Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Dichlorobis(tributylphosphine)nickel(II) has a wide range of applications in scientific research:

Biology: Investigated for its potential interactions with biological molecules, although specific applications are less common.

Medicine: Limited direct applications, but its catalytic properties are of interest in the synthesis of pharmaceutical intermediates.

Industry: Employed in polymerization reactions and other industrial processes requiring efficient catalysis.

Comparison with Similar Compounds

Similar Compounds

Dichlorobis(triphenylphosphine)nickel(II): Similar structure but with triphenylphosphine ligands instead of tributylphosphine.

Dichlorobis(trimethylphosphine)nickel(II): Features trimethylphosphine ligands.

Uniqueness

Dichlorobis(tributylphosphine)nickel(II) is unique due to the bulkiness and electron-donating properties of the tributylphosphine ligands, which can influence the reactivity and selectivity of the nickel center in catalytic processes. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role.

Properties

CAS No. |

15274-43-8 |

|---|---|

Molecular Formula |

C24H56Cl2NiP2+2 |

Molecular Weight |

536.2 g/mol |

IUPAC Name |

dichloronickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

InChI Key |

KPFOFXWYYUNJOZ-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |

Canonical SMILES |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)